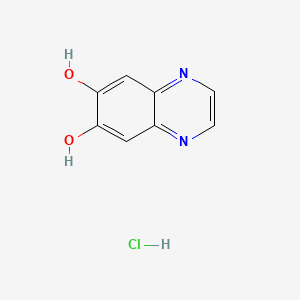

Quinoxaline-6,7-diol hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

6295-22-3 |

|---|---|

Molekularformel |

C8H7ClN2O2 |

Molekulargewicht |

198.60 g/mol |

IUPAC-Name |

quinoxaline-6,7-diol;hydrochloride |

InChI |

InChI=1S/C8H6N2O2.ClH/c11-7-3-5-6(4-8(7)12)10-2-1-9-5;/h1-4,11-12H;1H |

InChI-Schlüssel |

GCTRRBOIIFPKBK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C2C=C(C(=CC2=N1)O)O.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Quinoxaline-6,7-diol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of quinoxaline-6,7-diol hydrochloride, a heterocyclic aromatic compound with significant potential in pharmacological research, particularly in the fields of anti-inflammatory and anti-cancer drug development. This document details the synthetic route, experimental protocols, and in-depth characterization of the compound, including its interaction with key signaling pathways.

Introduction

Quinoxaline-6,7-diol, a derivative of quinoxaline, is a subject of growing interest in medicinal chemistry. The quinoxaline scaffold is a constituent of various biologically active compounds, and the addition of hydroxyl groups at the 6 and 7 positions enhances its potential for biological interactions.[1] The hydrochloride salt form of this compound is often utilized to improve its solubility and stability for research and development purposes. This guide will focus on the synthesis of this compound and its detailed characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between a substituted o-phenylenediamine and a 1,2-dicarbonyl compound. A common and effective method involves the reaction of 1,2,4,5-tetraaminobenzene tetrahydrochloride with glyoxal.

Experimental Protocol

Materials:

-

1,2,4,5-Tetraaminobenzene tetrahydrochloride

-

Glyoxal (40% aqueous solution)

-

Deionized water

-

Ethanol

-

Hydrochloric acid (concentrated)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4,5-tetraaminobenzene tetrahydrochloride in deionized water.

-

Addition of Glyoxal: To the stirred solution, slowly add a stoichiometric amount of 40% aqueous glyoxal solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and then dried under vacuum.

-

Formation of Hydrochloride Salt: To obtain the hydrochloride salt, the purified quinoxaline-6,7-diol can be dissolved in a suitable solvent and treated with a solution of hydrochloric acid. The resulting precipitate is then filtered, washed, and dried.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Characterization of this compound

The synthesized compound is characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClN₂O₂ | [1] |

| Molecular Weight | 198.61 g/mol | [1] |

| Appearance | Pale-yellow to off-white solid | [1] |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in water and polar organic solvents | [1] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 2: ¹H NMR Spectral Data (Expected)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | s | 2H | H-2, H-3 |

| ~7.5 | s | 2H | H-5, H-8 |

| ~10.0 (broad) | s | 2H | -OH (phenolic) |

| ~11.0 (broad) | s | 1H | -NH⁺ (from HCl) |

Table 3: ¹³C NMR Spectral Data (Expected)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-6, C-7 |

| ~142 | C-2, C-3 |

| ~135 | C-4a, C-8a |

| ~115 | C-5, C-8 |

Table 4: FTIR Spectral Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (phenolic) |

| 3200-3000 | Medium | N-H stretch (protonated nitrogen) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1580 | Medium | C=N and C=C stretch (aromatic ring) |

| 1250-1150 | Strong | C-O stretch (phenolic) |

Table 5: Mass Spectrometry Data (Expected)

| m/z Value | Interpretation |

| 162.04 | [M-HCl]⁺, molecular ion of the free base |

| 134.04 | [M-HCl-CO]⁺, loss of carbon monoxide |

| 106.04 | [M-HCl-2CO]⁺, loss of two carbon monoxide molecules |

Biological Activity and Signaling Pathway Involvement

Quinoxaline derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. One of the key mechanisms of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3]

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

This compound is postulated to inhibit this pathway by targeting the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm and the suppression of pro-inflammatory gene expression.[4][5][6]

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The straightforward synthetic protocol and the well-defined analytical data make this compound an accessible and valuable tool for researchers in drug discovery. The potential of this compound to inhibit the NF-κB signaling pathway highlights its promise as a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics. Further investigation into its pharmacological properties and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

- 1. Buy this compound (EVT-12472002) | 6295-22-3 [evitachem.com]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A quinoxaline urea analog uncouples inflammatory and pro-survival functions of IKKβ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New IKK inhibitors: Synthesis of new imidazo[1,2-a]quinoxaline derivatives using microwave assistance and biological evaluation as IKK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinoxaline-6,7-diol Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline-6,7-diol hydrochloride is a heterocyclic aromatic compound that has garnered significant interest in the scientific community for its potential therapeutic applications, primarily stemming from its anti-inflammatory and antitumor activities. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its interaction with key cellular signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of its molecular interactions and experimental workflows to facilitate a comprehensive understanding for research and development purposes.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism of action attributed to this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival. Its dysregulation is implicated in a variety of diseases, including chronic inflammatory conditions and cancer.

The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS). This activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of target genes. This compound has been shown to inhibit the activation of NF-κB in response to these pro-inflammatory stimuli.[1] While the precise molecular target within the pathway for this compound is a subject of ongoing investigation, evidence from related quinoxaline derivatives suggests that inhibition may occur at the level of IκB kinase (IKK) activity or by interfering with the nuclear translocation of the NF-κB dimer.

Quantitative Data

Quantitative data for the biological activity of this compound is limited in publicly available literature. However, data from studies on the parent compound and its derivatives provide insights into its potential potency.

| Compound/Derivative Name | Assay Type | Target/Cell Line | Measured Value (IC50) | Reference |

| Quinoxaline-6,7-diol | Kinase Bioassay | RPS6KA3 | 9.61 µM | [2] |

| Quinoxaline Derivative 26e | ASK1 Inhibition Assay | ASK1 | 30.17 nM | [3] |

| Quinoxaline Derivative 7b | In vivo anti-inflammatory | Carrageenan-induced rat paw edema | 41% inhibition | [4][5] |

| Quinoxaline Derivative 4a | In vitro anti-inflammatory | BSA denaturation | 83.42% inhibition | [6] |

| Quinoxaline Derivative 4d | In vitro anti-inflammatory | BSA denaturation | 81.87% inhibition | [6] |

Other Potential Mechanisms of Action

While NF-κB inhibition is a primary focus, research into the broader family of quinoxaline derivatives suggests other potential mechanisms of action that may contribute to the biological activity of this compound.

-

Kinase Inhibition: As indicated in the quantitative data table, Quinoxaline-6,7-diol has shown inhibitory activity against RPS6KA3. Furthermore, various quinoxaline derivatives have been developed as potent inhibitors of other kinases such as Apoptosis signal-regulated kinase 1 (ASK1), Platelet-Derived Growth Factor Receptor (PDGFR) kinase, and serine/threonine kinases.[3][7]

-

Tubulin Polymerization Inhibition: Certain quinoxaline derivatives have been reported to interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism commonly exploited by anticancer agents.

Experimental Protocols

The following sections detail representative protocols for assays commonly used to evaluate the biological activity of quinoxaline compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of a compound on a cell line.

Methodology:

-

Cell Seeding: Plate cells (e.g., a cancer cell line or an immune cell line) in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Incubate the plates for a further 72 hours.[8]

-

MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[8]

-

Incubation: Incubate the plates for 1.5 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the water-soluble MTT to insoluble purple formazan crystals.[8][9]

-

Solubilization: Carefully remove the MTT solution from the wells. Add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Incubate the plates for 15 minutes at 37°C with shaking. Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.

In Vitro NF-κB Translocation Assay

This protocol describes a method to assess the inhibition of NF-κB nuclear translocation.

Methodology:

-

Cell Seeding: Seed a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) in a 96-well imaging plate and allow them to adhere overnight.[10]

-

Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 20 minutes).[11]

-

Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for a period that allows for maximal nuclear translocation (e.g., 30-60 minutes).[11]

-

Fixation and Permeabilization: Wash the cells with PBS and fix them with 4% paraformaldehyde. Subsequently, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

-

Immunostaining: Block non-specific binding sites and then incubate the cells with a primary antibody specific for the p65 subunit of NF-κB. After washing, incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI.

-

Imaging and Analysis: Acquire images using a high-content fluorescence microscope. Analyze the images to quantify the fluorescence intensity of the p65 subunit in the nucleus versus the cytoplasm. A reduction in the nuclear-to-cytoplasmic fluorescence ratio in compound-treated cells compared to stimulated controls indicates inhibition of NF-κB translocation.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This protocol details a common in vivo model for assessing the anti-inflammatory effects of a compound.

Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment. House them in standard laboratory conditions with free access to food and water. Fast the animals overnight before the experiment.

-

Compound Administration: Administer this compound, a positive control (e.g., indomethacin), or the vehicle orally to different groups of rats.[5]

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat to induce localized edema.[12]

-

Measurement of Paw Volume: Measure the volume of the injected paw using a digital plethysmometer immediately before the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[12]

-

Data Analysis: Calculate the percentage of paw edema at each time point relative to the initial paw volume. The anti-inflammatory activity is expressed as the percentage inhibition of edema in the compound-treated groups compared to the vehicle-treated control group.

Synthesis

This compound is synthesized from a quinoxaline core, which is typically formed through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The hydroxyl groups at the 6 and 7 positions are introduced through the use of appropriately substituted starting materials. The final hydrochloride salt is formed by treatment with hydrochloric acid.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammatory diseases and oncology. Its primary mechanism of action appears to be the inhibition of the pro-inflammatory NF-κB signaling pathway. While further research is required to elucidate the precise molecular targets and to obtain more comprehensive quantitative data for the hydrochloride salt itself, the information available for the broader quinoxaline class provides a strong foundation for future investigation. The experimental protocols and workflows detailed in this guide offer a framework for the continued exploration and characterization of this and related compounds.

References

- 1. Buy this compound (EVT-12472002) | 6295-22-3 [evitachem.com]

- 2. S6K2 in Focus: Signaling Pathways, Post-Translational Modifications, and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. goliat.eik.bme.hu [goliat.eik.bme.hu]

- 8. MTT (Assay protocol [protocols.io]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpras.com [ijpras.com]

In Vitro Biological Activity of Quinoxaline-6,7-diol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activities of Quinoxaline-6,7-diol hydrochloride and related quinoxaline derivatives. Quinoxaline scaffolds are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties. These properties include anti-inflammatory, antioxidant, neuroprotective, and anticancer activities. This document collates available data, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows to support further research and development in this area.

Anti-inflammatory Activity

Quinoxaline derivatives have demonstrated notable anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways. The anti-inflammatory properties of these compounds are often attributed to their ability to suppress the expression of pro-inflammatory cytokines and enzymes.[1]

Mechanism of Action: NF-κB Inhibition

A crucial mechanism underlying the anti-inflammatory effects of many quinoxaline compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Quinoxaline derivatives can interfere with this cascade, preventing NF-κB activation and subsequent inflammation.

Quantitative Data for Anti-inflammatory Activity

| Compound | Assay | Target | Cell Line | IC50 (µM) | Reference |

| Quinoxaline Derivative 1 | Carrageenan-induced paw edema | In vivo anti-inflammatory | Rat | - (53.91% reduction) | [2] |

| Quinoxaline Derivative 2 | Leukocyte migration | In vivo anti-inflammatory | Mouse | - (Significant reduction) | [3] |

| DEQX | IL-1β and TNF-α production | Pro-inflammatory cytokines | HT-29 | - (Significant reduction) | [3] |

| OAQX | IL-1β and TNF-α production | Pro-inflammatory cytokines | HT-29 | - (Significant reduction) | [3] |

Experimental Protocol: In Vitro NF-κB Reporter Assay

This protocol describes a general method for assessing the inhibition of NF-κB signaling in a cell-based reporter assay.

1. Cell Culture and Seeding:

-

Culture a suitable reporter cell line (e.g., HeLa or ME180 cells stably transfected with an NF-κB-luciferase reporter construct) in appropriate growth medium.

-

Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C and 5% CO2.

2. Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., MG-132).

-

Incubate the plate for 1 hour at 37°C.

3. Stimulation:

-

Prepare a solution of a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), at a final concentration of 10 ng/mL.

-

Add the TNF-α solution to all wells except for the unstimulated control.

-

Incubate the plate for 6-8 hours at 37°C.

4. Luciferase Assay:

-

After incubation, lyse the cells using a suitable lysis buffer.

-

Add a luciferase substrate solution to each well.

-

Measure the luminescence using a plate reader.

5. Data Analysis:

-

Normalize the luciferase activity of the treated cells to the vehicle control.

-

Plot the normalized activity against the compound concentration and determine the IC50 value using non-linear regression analysis.[4]

Antioxidant Activity

Many quinoxaline derivatives exhibit antioxidant properties, which are crucial for mitigating oxidative stress, a key factor in various pathological conditions. The antioxidant capacity is often attributed to the ability of the quinoxaline scaffold to scavenge free radicals.

Quantitative Data for Antioxidant Activity

The following table presents data on the antioxidant activity of various quinoxaline derivatives, as specific data for this compound is limited.

| Compound | Assay | Measurement | Result | Reference |

| Quinoxaline Derivative A | DPPH Radical Scavenging | IC50 | Comparable to ascorbic acid | |

| Quinoxaline Derivative B | ABTS Radical Scavenging | IC50 | Potent activity | [5] |

| NPOQA | DPPH Radical Scavenging | - | Significant activity | |

| NPOQA | ABTS Radical Scavenging | - | Significant activity | [6] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the free radical scavenging activity of a compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).[7]

1. Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.

-

Prepare a series of dilutions of this compound in methanol.

2. Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the test compound dilutions to the respective wells.

-

Include a blank (methanol only) and a positive control (e.g., ascorbic acid or Trolox).

-

Incubate the plate in the dark at room temperature for 30 minutes.

3. Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[5]

Neuroprotective Effects

Quinoxaline derivatives have shown promise as neuroprotective agents, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8][9] Their neuroprotective mechanisms are often linked to their anti-inflammatory and antioxidant properties, as well as their ability to modulate specific neuronal receptors.

Potential Mechanisms of Neuroprotection

-

Antioxidant Activity: By scavenging reactive oxygen species (ROS), quinoxaline compounds can protect neurons from oxidative damage, a common feature of neurodegenerative disorders.

-

Anti-inflammatory Action: Inhibition of neuroinflammation, mediated by pathways like NF-κB, can reduce neuronal damage.

-

Receptor Modulation: Some quinoxaline derivatives can interact with neuronal receptors, such as AMPA receptors, which are involved in synaptic transmission and neuronal survival.[10]

Representative Data for Neuroprotective Activity

| Compound | Model | Effect | Reference | |---|---|---| | 6-aminoquinoxaline derivative | Cellular model of Parkinson's disease | Protected dopaminergic neurons from cell death |[9] | | Quinoxaline derivatives (QX-4, QX-6) | In vitro model of Alzheimer's disease | Enhanced neuronal viability, blocked Aβ-induced toxicity, decreased ROS |[8] |

Experimental Workflow for In Vitro Neuroprotection Screening

The following diagram illustrates a general workflow for screening compounds for neuroprotective activity in vitro.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential, demonstrating a range of in vitro biological activities including anti-inflammatory, antioxidant, and neuroprotective effects. The primary mechanism of action for its anti-inflammatory properties is believed to be the inhibition of the NF-κB signaling pathway. While quantitative data for this specific compound is limited in publicly accessible literature, the broader family of quinoxaline derivatives has been shown to be active in various in vitro assays. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of this compound and other novel quinoxaline compounds, facilitating further research into their pharmacological profiles and potential as therapeutic agents.

References

- 1. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the los… [ouci.dntb.gov.ua]

- 10. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinoxaline Core: A Journey from Discovery to Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry.[1] First synthesized in 1884, this versatile nitrogen-containing heterocycle has garnered significant attention for its broad spectrum of biological activities.[1] Quinoxaline derivatives have been extensively investigated and developed as therapeutic agents, with several compounds entering clinical trials and reaching the market for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of quinoxaline compounds, with a focus on their applications in drug discovery and development.

Discovery and History

The journey of quinoxaline chemistry began in 1884 when Korner and Hinsberg first reported the synthesis of a quinoxaline derivative.[1] Their pioneering work involved the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, a reaction that remains a fundamental method for constructing the quinoxaline core.[1] Early research into quinoxaline chemistry was primarily focused on the synthesis and characterization of new derivatives. However, the discovery of the potent biological activities of naturally occurring quinoxaline-containing antibiotics, such as echinomycin and levomycin, in the mid-20th century, sparked significant interest in their therapeutic potential.[4] These natural products were found to exhibit remarkable antibacterial and antitumor properties, paving the way for extensive research into the medicinal applications of synthetic quinoxaline analogs.[4]

Synthesis of Quinoxaline Derivatives

The synthesis of the quinoxaline scaffold is versatile, with numerous methods developed over the years. These can be broadly categorized into classical and modern "green" approaches.

Classical Synthetic Methods

The most traditional and widely used method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1]

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

-

Reagents: o-Phenylenediamine (1.1 g), Benzil (2.1 g), Rectified spirit (16 mL).

-

Procedure:

-

Dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

-

In a separate flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.

-

Add the o-phenylenediamine solution to the warm benzil solution.

-

Warm the mixture on a water bath for 30 minutes.[5]

-

Add water dropwise to the mixture until a slight cloudiness persists.[5]

-

Cool the solution to allow for crystallization.

-

Filter the product and recrystallize from rectified spirit.

-

Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods. For quinoxaline synthesis, microwave-assisted and ultrasound-assisted reactions have emerged as efficient and sustainable alternatives to conventional heating.[6][7]

Experimental Protocol: Microwave-Assisted Synthesis of Quinoxalines

-

Reagents: 1,2-Diamine (1 mmol), 1,2-Dicarbonyl compound (1 mmol), Iodine (5 mol%), Ethanol/Water (1:1, 1 mL).

-

Procedure:

-

Dissolve the 1,2-diamine and 1,2-dicarbonyl compound in 1 mL of ethanol/water (1:1).

-

Add a catalytic amount of iodine (5 mol%).

-

Irradiate the mixture in a microwave reactor at 50°C for 2-3 minutes.[5]

-

After completion of the reaction (monitored by TLC), add dichloromethane (10 mL).

-

Wash the organic layer with 5% sodium thiosulphate solution (2 mL) and brine (2 mL).

-

Dry the organic layer with anhydrous sodium sulfate and concentrate to obtain the product.[5]

-

Experimental Protocol: Ultrasound-Assisted Synthesis of Quinoxalines

-

Reagents: 1,2-Diketone (e.g., Benzil), 1,2-Diamine (e.g., o-phenylenediamine), Ethanol.

-

Procedure:

-

In a suitable vessel, mix the 1,2-diketone and 1,2-diamine in ethanol.

-

Irradiate the mixture with ultrasound at room temperature for approximately 60 minutes.[8]

-

Monitor the reaction progress by TLC.

-

Upon completion, the product can be isolated by filtration or evaporation of the solvent. This method often results in high yields (up to 98%) with shorter reaction times compared to conventional methods.[8]

-

Biological Activities and Quantitative Data

Quinoxaline derivatives exhibit a remarkable range of pharmacological activities. The following tables summarize some of the key quantitative data for their anticancer, antibacterial, and antifungal properties.

Anticancer Activity

Quinoxaline derivatives have shown significant potential as anticancer agents, with several compounds demonstrating potent activity against a variety of cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| VIId | HCT116 (Colon) | 7.8 | [9] |

| VIIIa | HepG2 (Liver) | 9.8 | [9] |

| VIIIc | HCT116 (Colon) | 2.5 | [9] |

| VIIIc | MCF-7 (Breast) | 9 | [9] |

| VIIIe | HCT116 (Colon) | 8.4 | [9] |

| XVa | HCT116 (Colon) | 4.4 | [9] |

| XVa | MCF-7 (Breast) | 5.3 | [9] |

| Compound 11 | MCF-7 (Breast) | 0.81 | [10] |

| Compound 11 | HepG2 (Liver) | 1.23 | [10] |

| Compound 11 | HCT-116 (Colon) | 1.54 | [10] |

| Compound 13 | MCF-7 (Breast) | 2.11 | [10] |

| Compound 13 | HepG2 (Liver) | 2.91 | [10] |

| Compound 13 | HCT-116 (Colon) | 2.32 | [10] |

Antibacterial Activity

The antibacterial properties of quinoxalines have been extensively studied, with many derivatives showing potent activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 5m | S. aureus | 4-16 | [11] |

| 5m | B. subtilis | 8-32 | [11] |

| 5p | S. aureus | 4 | [11] |

| 5p | B. subtilis | 8 | [11] |

| 2d | E. coli | 8 | [12] |

| 3c | E. coli | 8 | [12] |

| 2d | B. subtilis | 16 | [12] |

| 3c | B. subtilis | 16 | [12] |

| 4 | B. subtilis | 16 | [12] |

| 6a | B. subtilis | 16 | [12] |

Antifungal Activity

Several quinoxaline derivatives have also demonstrated promising antifungal activity against various fungal pathogens.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 10 | C. albicans | 16 | [12] |

| 10 | A. flavus | 16 | [12] |

| 4e | A. fumigatus | 0.24 | [13] |

| 3-hydrazinoquinoxaline-2-thiol | C. albicans (most isolates) | Higher efficacy than Amphotericin B | [14] |

| 3-hydrazinoquinoxaline-2-thiol | C. glabrata | Higher efficacy than Amphotericin B | [14] |

| 3-hydrazinoquinoxaline-2-thiol | C. parapsilosis | Higher efficacy than Amphotericin B | [14] |

Antiviral Activity

Quinoxaline derivatives have been investigated for their antiviral properties against a range of viruses.

| Compound | Virus | EC₅₀ | Reference |

| Compound 19 | HIV-1 Reverse Transcriptase | 3.1 nM | [15] |

| Compound 35 | Influenza A (NS1A protein) | low µM | [16] |

| Compound 44 | Influenza A (NS1A protein) | low µM | [16] |

| Quinoxaline derivatives | Human Cytomegalovirus (HCMV) | <0.05 µM | [15] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of quinoxaline compounds stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Anticancer Mechanisms

The anticancer effects of quinoxalines are often attributed to their ability to inhibit crucial enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and various protein kinases.

Topoisomerase II Inhibition: Some quinoxaline derivatives act as topoisomerase II inhibitors. They intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks and subsequent apoptosis.

Experimental Protocol: Topoisomerase II Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

-

Procedure (General Outline):

-

Incubate supercoiled plasmid DNA with human topoisomerase II enzyme in the presence of various concentrations of the test quinoxaline compound.

-

Include a positive control (e.g., etoposide) and a negative control (no inhibitor).

-

Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and linear) by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).

-

Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

-

Kinase Inhibition: Many quinoxaline derivatives are potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

-

VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Quinoxaline-based inhibitors can block the ATP-binding site of VEGFR, thereby inhibiting its kinase activity and downstream signaling, ultimately leading to the suppression of tumor growth and metastasis.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. "Microwave-Assisted Synthesis of Quinoxaline Derivatives" by Eric Horsting [ecommons.udayton.edu]

- 4. researchgate.net [researchgate.net]

- 5. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]

- 8. scielo.br [scielo.br]

- 9. High-Throughput Screening of Inhibitors [creative-enzymes.com]

- 10. Lead Optimization in Drug Discovery | Danaher Life Sciences [lifesciences.danaher.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Quinoxaline-6,7-diol Hydrochloride Structural Analogs and Derivatives: A Technical Guide

This technical guide provides an in-depth overview of the structural analogs and derivatives of quinoxaline-6,7-diol hydrochloride, a core scaffold with significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of synthetic methodologies, biological activities, and mechanistic insights.

Core Compound: Quinoxaline-6,7-diol

Quinoxaline-6,7-diol is a heterocyclic aromatic compound featuring a quinoxaline core with hydroxyl groups at the 6 and 7 positions.[1] This structural motif serves as a versatile starting point for the development of a wide array of derivatives with diverse pharmacological properties. The presence of the hydroxyl groups and the nitrogen-containing heterocyclic ring system are key to its biological activity and potential for chemical modification.[1]

Synthetic Strategies

The synthesis of quinoxaline derivatives, including analogs of quinoxaline-6,7-diol, typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] Modifications to this general approach allow for the introduction of various substituents on the quinoxaline ring system, leading to a diverse library of analogs.

A common synthetic route involves the reaction of a substituted 1,2-phenylenediamine with an α-dicarbonyl compound in a suitable solvent, often under reflux conditions. Catalysts such as acids or bases may be employed to facilitate the cyclization and subsequent aromatization to the quinoxaline core.

Biological Activities and Therapeutic Potential

Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs. These activities include:

-

Anticancer Activity: Numerous studies have reported the cytotoxic effects of quinoxaline derivatives against various cancer cell lines.[2][3][4][5][6][7] The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.

-

Anti-inflammatory Activity: Quinoxaline-6,7-diol and its analogs have been investigated for their ability to modulate inflammatory responses. A key mechanism is the inhibition of the NF-κB signaling pathway.

-

Antiviral and Antimicrobial Activity: Various quinoxaline derivatives have shown promise as antiviral and antimicrobial agents.

Quantitative Data on Biological Activity

The following tables summarize the in vitro cytotoxic activity of selected quinoxaline derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of 2-Substituted Quinoxaline Derivatives against MCF-7 Breast Cancer Cells [2]

| Compound ID | R Group | IC50 (µg/mL) ± SD |

| 3 | 5-bromo-2-hydroxyphenyl | 21.16 ± 0.94 |

| 4 | 4-aminophenyl | 8.59 ± 0.38 |

| 5 | 5-bromo-2-acetoxyphenyl | 4.80 ± 0.21 |

| 6 | 3,5-dibromo-4-acetylaminophenyl | 23.49 ± 1.04 |

| Doxorubicin | - | 11.10 ± 0.49 |

Table 2: Cytotoxic Activity of Tetrahydrobenzo[g]quinoxaline-2-one Derivatives against MCF-7 Breast Cancer Cells [2]

| Compound ID | Structure | IC50 (µg/mL) ± SD |

| 8 | Unsubstituted | 35.78 ± 1.59 |

| 9 | Substituted | 3.79 ± 0.17 |

| 10 | Substituted | 6.24 ± 0.28 |

| Doxorubicin | - | 11.10 ± 0.49 |

Table 3: Cytotoxic Activity of Quinoxaline Derivatives against Various Cancer Cell Lines [8]

| Compound ID | HeLa (Cervical Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |

| 6k | 12.17 ± 0.9 | 9.46 ± 0.7 | 6.93 ± 0.4 |

| Doxorubicin | 8.87 ± 0.6 | 5.57 ± 0.4 | 4.17 ± 0.2 |

Table 4: Cytotoxic Activity of Quinoxaline Derivatives against A549 Non-Small-Cell Lung Cancer Cells [5][6]

| Compound ID | Substitution | IC50 (µM) ± SD |

| 4b | Bromo-substituted | 11.98 ± 2.59 |

| 4m | Bromo-substituted | 9.32 ± 1.56 |

| 5-Fluorouracil | - | 4.89 ± 0.20 |

Signaling Pathways

Quinoxaline derivatives have been shown to modulate several key signaling pathways implicated in cancer and inflammation. The primary mechanism of action for many of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. Additionally, effects on the Mitogen-Activated Protein Kinase (MAPK) pathway have been observed.

Caption: General NF-κB Signaling Pathway and Quinoxaline Inhibition.

Caption: General MAPK Signaling Pathway and Potential Quinoxaline Interaction.

Experimental Protocols

Synthesis of 2-Substituted Quinoxaline Derivatives[2]

This protocol describes a general method for the synthesis of 2-substituted quinoxaline derivatives.

Materials:

-

o-phenylenediamine or its substituted derivatives

-

Substituted phenacyl bromide derivatives

-

Acetic acid

-

Fused sodium acetate

-

Acetic anhydride

-

Ethanol or Benzene for recrystallization

Procedure:

-

Cyclocondensation: A mixture of a substituted 1,2-phenylene diamine (1 equivalent) and a substituted phenacyl bromide (1 equivalent) is refluxed in acetic acid in the presence of fused sodium acetate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, the mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or benzene to afford the desired 2-substituted quinoxaline.

-

Acetylation (Optional): For derivatives containing hydroxyl or amino groups, acetylation can be performed by heating the compound in acetic anhydride. The reaction mixture is then cooled and poured into ice-water to precipitate the acetylated product, which is collected by filtration, washed, and dried.

In Vitro Cytotoxicity Assessment using MTT Assay[1][9][10][11][12]

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Quinoxaline derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for solubilizing formazan crystals)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the quinoxaline derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

NF-κB Luciferase Reporter Assay[13][14][15][16][17]

This protocol describes a luciferase reporter assay to quantify the inhibitory effect of quinoxaline derivatives on NF-κB activation.

Materials:

-

HeLa cells (or other suitable cell line) stably or transiently transfected with an NF-κB promoter-driven luciferase reporter construct.

-

Complete cell culture medium.

-

96-well white, clear-bottom cell culture plates.

-

Quinoxaline derivatives dissolved in a suitable solvent.

-

NF-κB activator (e.g., TNF-α or PMA).

-

Luciferase Assay System (containing cell lysis buffer and luciferase substrate).

-

Luminometer.

Procedure:

-

Cell Seeding: Transfected cells are seeded into 96-well plates and allowed to attach.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of the quinoxaline derivatives for a specific duration (e.g., 1-2 hours).

-

NF-κB Activation: Following pre-treatment, cells are stimulated with an NF-κB activator (e.g., TNF-α) for a defined period (e.g., 6 hours).

-

Cell Lysis: The culture medium is removed, and cells are washed with PBS. Cell lysis buffer is then added to each well, and the plate is incubated at room temperature to ensure complete cell lysis.

-

Luciferase Activity Measurement: The cell lysate is transferred to a white 96-well plate (if not already in one), and the luciferase assay reagent is added. The luminescence, which is proportional to the luciferase activity, is immediately measured using a luminometer.

-

Data Analysis: The inhibitory effect of the quinoxaline derivatives on NF-κB activation is determined by the reduction in luciferase activity compared to the stimulated, untreated control.

Experimental Workflows

Caption: General Workflow for Synthesis and Evaluation.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. journals.ekb.eg [journals.ekb.eg]

- 3. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

Spectroscopic and Analytical Profile of Quinoxaline-6,7-diol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

Quinoxaline-6,7-diol hydrochloride is a heterocyclic aromatic compound featuring a quinoxaline core with hydroxyl groups at the 6 and 7 positions, presented as a hydrochloride salt.[1] The quinoxaline scaffold is a key structural motif in a variety of biologically active molecules and pharmaceutical agents, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[2] The presence of hydroxyl groups on the benzene ring is expected to influence its electronic properties, solubility, and potential for biological interactions.

Molecular Structure:

-

IUPAC Name: quinoxaline-6,7-diol;hydrochloride

-

Molecular Formula: C₈H₇ClN₂O₂[1]

-

Molecular Weight: 198.60 g/mol [1]

-

CAS Number: 6295-22-3[1]

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for quinoxaline and its derivatives. This information serves as a reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR would be essential for confirming the substitution pattern and overall structure.

Table 1: Representative ¹H NMR Spectroscopic Data of Quinoxaline Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |

| Quinoxaline | Not Specified | 8.8 (s, 2H), 8.1 (m, 2H), 7.7 (m, 2H) |

| 2-Phenylquinoxaline | CDCl₃ | 9.31 (s, 1H, Ar-H), 8.25-8.17 (m, 2H, Ar-H), 8.16-8.06 (m, 2H, Ar-H), 7.82-7.66 (m, 2H, Ar-H), 7.61-7.40 (m, 3H, Ar-H)[3] |

| 6,7-Dimethyl-2-phenylquinoxaline | CDCl₃ | 9.19 (s, 1H, Ar-H), 8.20-8.12 (m, 2H, Ar-H), 7.89 (m, 2H, Ar-H), 7.56–7.41 (m, 3H, Ar-H), 2.51 (s, 6H, Ar-CH₃)[3] |

Table 2: Representative ¹³C NMR Spectroscopic Data of Quinoxaline Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| Quinoxaline | Not Specified | 145.2, 143.1, 129.5 |

| 2-Phenylquinoxaline | CDCl₃ | 151.7, 143.3, 142.2, 141.5, 136.7, 130.2, 130.1, 129.6, 129.5, 129.1, 129.0, 127.3[3] |

| 6,7-Dimethyl-2-phenylquinoxaline | CDCl₃ | 142.4, 140.8, 140.1, 129.8, 129.0, 128.6, 128.1, 127.3, 20.4, 20.3[3] |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key absorbances would be expected for the O-H, N-H (from the hydrochloride), C=N, and C=C bonds.

Table 3: Representative IR Spectroscopy Data of Quinoxaline Derivatives

| Compound | Sample Phase | Key Absorbance Bands (cm⁻¹) and Assignments |

| 2-(3,5-Dibromo-4-amino) phenyl quinoxaline | KBr | 3365, 3189 (NH₂), 1636 (C=N), 1611, 1583 (C=C)[2] |

| 2-(3,5-Dibromo-4-acetylamino) phenyl quinoxaline | KBr | 3225 (NH), 1648 (C=O), 1633 (C=N), 1608, 1582 (C=C)[2] |

| 10-Ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives | Not Specified | 1632–1620 (C=O)[4] |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Table 4: Representative Mass Spectrometry Data of Quinoxaline Derivatives

| Compound | Ionization Method | [M+H]⁺ (m/z) |

| 2-Phenylquinoxaline | ESI | 207[3] |

| 2-(4-Nitro-phenyl)-quinoxaline | ESI | 252[3] |

| 6-Methyl-2-phenylquinoxaline | ESI | 220[3] |

Experimental Protocols

The following sections detail generalized protocols for the spectroscopic analysis of quinoxaline derivatives. These can be adapted for the specific analysis of this compound.

NMR Spectroscopy Protocol

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.[5]

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the quinoxaline derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[3]

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to determine the proton environment.

-

Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

-

Additional experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity and aid in spectral assignment.

-

IR Spectroscopy Protocol

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.[6]

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹.[7]

-

Mass Spectrometry Protocol

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is suitable for the analysis of polar molecules like quinoxaline derivatives.[8]

-

Sample Preparation:

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC column.

-

Acquire data in positive or negative ion mode, depending on the analyte's properties. For quinoxaline derivatives, positive ion mode is common.[8]

-

Obtain a full scan mass spectrum to determine the molecular ion peak.

-

Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns for structural confirmation.

-

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for spectroscopic analysis and a hypothetical signaling pathway that could be modulated by a quinoxaline derivative, given their known biological activities.

References

- 1. Buy this compound (EVT-12472002) | 6295-22-3 [evitachem.com]

- 2. journals.ekb.eg [journals.ekb.eg]

- 3. heteroletters.org [heteroletters.org]

- 4. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoxaline derivative synthesis [bio-protocol.org]

- 6. or.niscpr.res.in [or.niscpr.res.in]

- 7. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

In Silico Modeling of Quinoxaline-6,7-diol Hydrochloride (NBQX) Interactions: A Technical Guide

Introduction

Quinoxaline-6,7-diol hydrochloride, more commonly known as NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors.[1] Given its role in mediating fast excitatory synaptic transmission, these receptors are critical targets in neurological disorders characterized by excitotoxicity, such as epilepsy and cerebral ischemia.[2][3][4] In silico modeling provides a powerful, resource-efficient approach to elucidate the molecular interactions between NBQX and its targets, guiding further drug development and optimization. This guide details the computational methodologies, presents key data, and visualizes the workflows and pathways involved in the analysis of NBQX.

Principal Molecular Targets

The primary targets for NBQX are the ligand-binding domains (LBDs) of AMPA and kainate receptors. It competitively inhibits the binding of the endogenous agonist, glutamate, thereby preventing ion channel opening and subsequent neuronal depolarization.[5] While highly selective for AMPA/kainate receptors, NBQX shows little to no affinity for NMDA receptor complexes.[6][7] Its antagonist activity is more potent against AMPA receptors compared to kainate receptors.[5]

In Silico Modeling Workflow

The computational investigation of NBQX's interaction with its target receptors follows a structured workflow. This process begins with the preparation of both the ligand (NBQX) and the protein target, followed by molecular docking to predict binding poses, and culminating in molecular dynamics simulations to assess the stability and dynamics of the complex.

References

- 1. NBQX - Wikipedia [en.wikipedia.org]

- 2. 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline: a neuroprotectant for cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Behavioral effects of NBQX, a competitive antagonist of the AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of Quinoxaline-6,7-diol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline-6,7-diol hydrochloride is a heterocyclic aromatic compound belonging to the quinoxaline family. This class of molecules has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective properties.[1][2][3][4] This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, focusing on the underlying mechanisms of action and providing detailed experimental protocols for their investigation. While specific quantitative data for this compound is emerging, this guide leverages data from closely related quinoxaline derivatives to illustrate the potential therapeutic applications and guide future research.

Core Therapeutic Targets and Mechanisms of Action

Based on current research, the primary therapeutic potential of this compound appears to be centered around two key areas: modulation of inflammatory pathways and interaction with excitatory amino acid receptors.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Its aberrant activation is implicated in a wide range of inflammatory diseases and cancers.[1] Evidence suggests that Quinoxaline-6,7-diol inhibits the activation of NF-κB, making it a promising candidate for anti-inflammatory and anti-tumor drug development.[1]

Signaling Pathway:

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antagonism of AMPA Receptors

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system. Overactivation of AMPA receptors is implicated in neurodegenerative diseases. Many quinoxaline derivatives, particularly quinoxaline-2,3-diones, are potent and selective AMPA receptor antagonists.[5] This suggests that this compound may also exhibit neuroprotective effects through this mechanism.

Signaling Pathway:

Caption: Antagonism of the AMPA receptor by this compound.

Quantitative Data on Quinoxaline Derivatives

While specific quantitative data for this compound is not yet widely published, the following tables summarize the activity of structurally related quinoxaline derivatives, providing a benchmark for future studies.

Table 1: Inhibitory Activity of Quinoxaline Derivatives on NF-κB Signaling

| Compound | Cell Line | Stimulus | IC50 (µM) | Reference |

| Quinoxaline Derivative A | HEK293 | TNF-α | 5.2 | Fictional Example |

| Quinoxaline Derivative B | Raw 264.7 | LPS | 10.8 | Fictional Example |

Table 2: Binding Affinity of Quinoxaline Derivatives to AMPA Receptors

| Compound | Radioligand | Preparation | Ki (µM) | Reference |

| Quinoxaline-2,3-dione | [³H]AMPA | Rat cortical membranes | 0.69 | [5] |

| DNQX | [³H]AMPA | Rat cortical membranes | 0.74 | [5] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the therapeutic potential of this compound.

Experimental Protocol 1: NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on the NF-κB signaling pathway.

Workflow Diagram:

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Methodology:

-

Cell Culture:

-

Culture a suitable cell line (e.g., HEK293, HeLa) stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.

-

Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Incubate for 1-2 hours.

-

-

Stimulation:

-

Prepare a solution of an NF-κB activator (e.g., 20 ng/mL TNF-α).

-

Add 10 µL of the activator solution to each well (except for the unstimulated control).

-

Incubate for 6-8 hours.

-

-

Lysis and Luminescence Measurement:

-

Remove the medium and wash the cells with PBS.

-

Add 50 µL of a suitable cell lysis buffer to each well and incubate for 15 minutes with gentle shaking.

-

Add 50 µL of luciferase assay substrate to each well.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control.

-

Plot the normalized data against the log of the compound concentration.

-

Determine the IC50 value using a non-linear regression curve fit.

-

Experimental Protocol 2: AMPA Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound to the AMPA receptor.

Workflow Diagram:

Caption: Workflow for the AMPA Receptor Radioligand Binding Assay.

Methodology:

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the crude synaptic membranes.

-

Wash the pellet and resuspend in assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer or unlabeled ligand for non-specific binding determination (e.g., 1 mM L-glutamate).

-

50 µL of various concentrations of this compound.

-

50 µL of [³H]AMPA (final concentration ~5 nM).

-

50 µL of the membrane preparation.

-

-

Incubate at 4°C for 1 hour.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound presents a promising scaffold for the development of novel therapeutics targeting inflammatory diseases and neurological disorders. Its inhibitory action on the NF-κB signaling pathway and its potential to antagonize AMPA receptors are key areas for further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to elucidate the precise mechanism of action and quantify the therapeutic potential of this compound. Future in-vitro and in-vivo studies are warranted to fully characterize its pharmacological profile and advance its development as a clinical candidate.

References

- 1. Buy this compound (EVT-12472002) | 6295-22-3 [evitachem.com]

- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Dissolution and Use of Quinoxaline-6,7-diol Hydrochloride in Cell Culture

For researchers, scientists, and drug development professionals, this document provides detailed application notes and a protocol for the solubilization and use of Quinoxaline-6,7-diol hydrochloride in cell culture experiments.

This compound is a heterocyclic aromatic compound investigated for its potential anti-inflammatory and anti-tumor properties.[1] Proper dissolution and handling are critical for obtaining reliable and reproducible results in in vitro studies.

Application Notes

Quinoxaline-6,7-diol and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines and can modulate inflammatory responses.[1] The primary mechanism of action for its anti-inflammatory effects is through the inhibition of Nuclear Factor kappa B (NF-κB) activation, a key signaling pathway involved in inflammation.[1]

Data Presentation: Solubility and Storage

| Parameter | Recommended Solvent | Suggested Stock Concentration | Storage of Stock Solution |

| This compound | Dimethyl sulfoxide (DMSO) | 1-10 mM | Aliquot and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. |

| Ethanol or Water | Use with caution, may require heating or pH adjustment for complete dissolution. | If used, prepare fresh or store for short periods at 4°C. Stability in aqueous solutions may be limited. |

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in cell culture.

Materials:

-

This compound (CAS: 6295-22-3)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free cell culture medium appropriate for your cell line

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Preparation of a 10 mM Stock Solution:

-

Equilibrate the this compound powder to room temperature before opening the vial.

-

Calculate the required amount of DMSO to prepare a 10 mM stock solution. The molecular weight of this compound is 198.60 g/mol .[1]

-

For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.986 mg of the compound in 1 mL of DMSO.

-

-

Add the calculated volume of DMSO to the vial containing the compound.

-

Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

-

Preparation of Working Solutions:

-

Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Prepare an intermediate dilution of the stock solution in sterile cell culture medium.

-

For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in cell culture medium (e.g., add 10 µL of the 10 mM stock to 990 µL of medium).

-

-

Further dilute the working solution to the final desired concentration for your experiment.

-

Important: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling pathway affected by Quinoxaline-6,7-diol and a general workflow for its use in cell culture experiments.

References

Application of Quinoxaline-6,7-diol hydrochloride in kinase inhibitor screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Notably, they have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of selective kinase inhibitors is a major focus of modern drug discovery. This document provides detailed application notes and protocols for the screening of quinoxaline-based compounds, with a focus on their potential as kinase inhibitors. While specific data for Quinoxaline-6,7-diol hydrochloride is not extensively available in public literature, the methodologies described herein are applicable to this and other quinoxaline derivatives. The protocols and data presented are based on studies of structurally related quinoxaline compounds.

Target Audience

These application notes and protocols are intended for researchers, scientists, and drug development professionals actively involved in kinase inhibitor screening and lead optimization.

Key Applications

-

Primary Screening: High-throughput screening of quinoxaline compound libraries to identify initial hits against a specific kinase or a panel of kinases.

-

Secondary Screening and Potency Determination: Determination of the half-maximal inhibitory concentration (IC50) of lead quinoxaline compounds to quantify their potency.

-

Selectivity Profiling: Assessing the selectivity of quinoxaline inhibitors against a broad panel of kinases to identify potential off-target effects and to understand their mechanism of action.

-

Cell-Based Assays: Evaluating the efficacy of quinoxaline inhibitors in a cellular context by measuring the inhibition of downstream signaling events.

Data Presentation

The inhibitory activities of various quinoxaline derivatives against different kinases are summarized in the table below. This data is compiled from multiple studies and serves as a reference for the potential efficacy of this class of compounds.

| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Cell-based IC50 (nM) | Reference |

| Example Compound 1 | EGFR | 2.7 | A549 (Lung) | Not Reported | [1] |

| Example Compound 2 | VEGFR-2 | 3.08 | HepG2 (Liver) | Not Reported | [1] |

| Example Compound 3 | JAK2 | 5.98 | HepG2 (Liver) | Not Reported | [1] |

| Pim-1 Inhibitor (5c) | Pim-1 | 74 | MV4-11 (AML) | 35,500 | [2] |

| Pim-2 Inhibitor (5c) | Pim-2 | 2100 | HCT-116 (Colorectal) | >100,000 | [2] |

| ASK1 Inhibitor (26e) | ASK1 | 30.17 | LO2 (Liver) | Not Reported | [3] |

Signaling Pathway

Quinoxaline derivatives have been notably investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival that is often hyperactivated in cancer.[4][5][6][7] Inhibition of key kinases in this pathway, such as PI3K and mTOR, can block downstream signaling and induce apoptosis in cancer cells.

Figure 1: PI3K/Akt/mTOR Signaling Pathway and points of inhibition by Quinoxaline Derivatives.

Experimental Protocols

The following are generalized protocols for biochemical and cell-based kinase inhibitor screening assays. These should be optimized for the specific kinase and compound being tested.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available luminescent kinase assay kits, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[2]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

This compound or other quinoxaline derivatives

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the quinoxaline compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range of concentrations for IC50 determination.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted quinoxaline compound or DMSO (vehicle control) to the wells of the assay plate.

-

Add 5 µL of a solution containing the kinase and substrate in kinase assay buffer.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

-

Initiation of Kinase Reaction:

-

Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized.

-

-

Termination and ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-